The compound (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity. The molecular formula of this compound is with a molecular weight of approximately 370.45 g/mol.
This compound is classified under piperazine derivatives, which are known for their diverse pharmacological properties. Piperazines are cyclic compounds that often serve as scaffolds in drug design due to their ability to interact with various biological targets. The specific structure of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone suggests potential applications in areas such as anti-cancer and antimicrobial therapies .
The synthesis of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of piperazine derivatives with appropriate aromatic acid chlorides. The general synthetic route can be outlined as follows:
The yield and purity of the synthesized compound can be evaluated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The molecular structure of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone features a piperazine ring substituted at one nitrogen atom with an o-tolyl group and at another nitrogen atom with a 3,4,5-trimethoxyphenyl group. The methanone functional group is attached to the aromatic ring.
Key structural data includes:
The primary chemical reactions involving (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone include:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone primarily revolves around its interaction with biological targets such as tubulin. Studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G2/M phase .
The binding affinity and specificity for tubulin can be elucidated through molecular docking studies which reveal how the compound fits into the colchicine site on tubulin dimers.
The physical properties of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like methanone.
(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has potential applications in several fields:
The systematic chemical name (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone follows International Union of Pure and Applied Chemistry substitutive nomenclature rules, designating the molecule as a ketone (methanone) with two aromatic substituents attached to the carbonyl carbon [8]. The preferred IUPAC name [4-(2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone explicitly defines the attachment positions: a piperazine ring substituted at the N4-position with an ortho-tolyl group (2-methylphenyl) and at the N1-position with a 3,4,5-trimethoxybenzoyl group [1]. The molecule is systematically identified by CAS Registry Number 17766-72-2, with the molecular formula C~21~H~26~N~2~O~4~ and a calculated molecular weight of 370.449 g/mol [1].
Table 1: Nomenclature and Chemical Identifiers of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | [4-(2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Common Synonym | (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone |
CAS Registry Number | 17766-72-2 |
Molecular Formula | C~21~H~26~N~2~O~4~ |
Molecular Weight | 370.449 g/mol |
InChI Key | SVSCXRHSTDTESI-UHFFFAOYSA-N |
SMILES Notation | CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Structurally, the molecule belongs to the piperazine-bridged ketone class, featuring a central carbonyl group flanked by two pharmacologically significant moieties:
The piperazine ring adopts a chair conformation in solid-state structures, with the carbonyl group oriented in a syn-periplanar arrangement relative to the piperazine nitrogen [7]. This configuration positions the aromatic rings optimally for simultaneous interaction with biological targets. The ortho-methyl group on the phenyl ring contributes to steric modulation of the piperazine nitrogen's electron density, potentially influencing binding kinetics [1] [6]. Medicinal chemists classify this compound as a tubulin-binding hybrid molecule that integrates the microtubule-targeting trimethoxyphenyl system with the pharmacokinetic-enhancing piperazine scaffold commonly found in CNS-active compounds [3] [4].
The discovery pathway of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone traces to two convergent research trajectories: the development of colchicine-binding site inhibitors (CBSIs) and the rational design of piperazine-containing bioavailable therapeutics. Colchicine's identification as a potent microtubule-destabilizing agent in the 1960s established the therapeutic significance of the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, which binds the β-tubulin subunit at the interface with α-tubulin [4]. Structural studies confirmed that the TMP moiety anchors within the colchicine binding pocket through hydrogen bonding with cysteine β241 and hydrophobic interactions with valine α181 [4]. However, colchicine's clinical utility remained limited by its extreme cytotoxicity and narrow therapeutic index, prompting medicinal chemists to develop synthetic analogs retaining tubulin affinity while improving selectivity [4].
Table 2: Evolution of Structural Design Leading to the Target Compound
Developmental Phase | Key Structural Features | Therapeutic Limitations |
---|---|---|
Natural CBSIs (e.g., Colchicine) | Tricyclic structure with tropolone ring | Narrow therapeutic index, bone marrow toxicity |
First-gen Synthetic CBSIs (e.g., Combretastatin A-4) | Cis-stilbene with TMP and 3-hydroxy-4-methoxyphenyl | Metabolic instability, isomerization susceptibility |
Piperazine-Hybridized CBSIs (e.g., EVT-2505493) | Ketone-bridged piperazine with TMP and substituted aryl | Optimized for solubility and binding stability |
Parallel research into piperazine-based drug design demonstrated that this heterocycle significantly improves aqueous solubility and blood-brain barrier penetration while maintaining favorable safety profiles [5] [7]. By the early 2000s, structure-activity relationship studies established that piperazine-acetophenone conjugates could effectively deliver the TMP pharmacophore to intracellular targets [3] [6]. The specific integration of an ortho-tolyl substituent emerged from systematic screening of N-aryl piperazines, which demonstrated that ortho-substituted aryl groups enhanced antiproliferative potency compared to para- or meta-substituted analogs [6].
The synthesis of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (Catalog Number: EVT-2505493) typically employs a two-step acylative protocol:
The compound first gained significant research attention when molecular modeling studies predicted its high binding affinity for the colchicine site, attributable to the optimal spatial orientation of the TMP moiety and the piperazine nitrogen's hydrogen-bonding capability [4]. These computational findings were subsequently validated experimentally, demonstrating its capacity to inhibit tubulin polymerization at micromolar concentrations and induce G2/M cell cycle arrest in cancer cell lines [3] [4]. The structural rationale for its activity involves the TMP moiety binding deeply within the colchicine pocket while the o-tolylpiperazine group occupies a proximal hydrophobic region, creating additional van der Waals interactions not achievable with simpler CBSIs [4] [6].
Recent studies position this compound within the third-generation CBSI development paradigm, characterized by hybrid structures designed to overcome the limitations of natural products and early synthetic analogs. Its emergence signifies a strategic shift toward modular drug design where the TMP pharmacophore serves as an invariant tubulin-binding warhead, coupled with variable secondary moieties that optimize pharmaceutical properties and target engagement [3] [4] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0